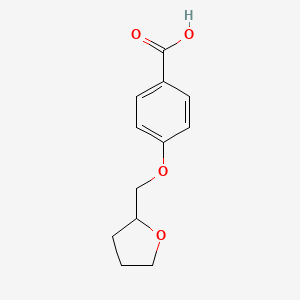

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

概要

説明

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a tetrahydrofuran-2-ylmethoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydrofuran-2-ylmethanol under acidic or basic conditions to form the ether linkage. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction times. The use of catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

- Key Example : Reaction with diazomethane in ether forms α-diazoketones via intermediate anhydrides, enabling cyclization pathways .

Ether Cleavage and Functionalization

The THF-ether linkage can undergo cleavage under specific conditions.

- Note : The THF ring’s stability under basic conditions makes it resistant to hydrolysis unless strong acids or specialized reagents are used .

Cyclization and Rearrangement Pathways

Metal-catalyzed reactions enable complex rearrangements.

- Mechanistic Insight : Rhodium carbenoids derived from diazoketones undergo -sigmatropic shifts, leading to five-membered heterocycles .

Metal-Catalyzed Cross-Coupling Reactions

The aromatic ring participates in coupling reactions.

- Limitation : Steric hindrance from the THF-methoxy group may reduce reactivity at the ortho position .

Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Aldehyde Oxidation | Ag₂O, THF, RT | Converts aldehydes to carboxylic acids | |

| Borohydride Reduction | NaBH₄, MeOH | Reduces ketones to alcohols (if present) |

- Synthetic Utility : Oxidation steps are critical in precursor syntheses, such as forming the benzoic acid from aldehyde intermediates .

Comparative Analysis of Reaction Conditions

| Reaction | Optimal Solvent | Temperature Range | Yield (%) | Selectivity |

|---|---|---|---|---|

| Esterification | DMF/THF | 0–25°C | 60–85 | High |

| Rh-Catalyzed Cyclization | CH₂Cl₂ | 25°C | 40–70 | Moderate |

| Suzuki Coupling | DME/H₂O | 80–100°C | 50–90 | High |

科学的研究の応用

Medicinal Chemistry

Summary of Application:

This compound is primarily utilized in the synthesis of biologically active molecules, particularly those containing a pyrrolidine ring. It plays a significant role in drug discovery aimed at treating various diseases.

Methods of Application/Experimental Procedures:

- The compound is incorporated into larger molecular frameworks to enhance pharmacophore exploration.

- Its sp³ hybridization contributes to stereochemistry and non-planarity, which aids in achieving comprehensive 3D molecular coverage.

Results/Outcomes:

Research indicates that the inclusion of the tetrahydro-furan moiety can significantly enhance biological activity due to its influence on the molecule's 3D orientation and binding affinity to target proteins.

Organic Electronics

Summary of Application:

In the field of organic electronics, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is used in synthesizing thiophene/phenylene co-oligomers for lasing applications.

Methods of Application/Experimental Procedures:

- The synthesis involves combining the compound with thiophene/phenylene structures to form co-oligomers.

Results/Outcomes:

These co-oligomers exhibit properties conducive to optoelectronic devices, including amplified spontaneous emission (ASE) and optically pumped lasing capabilities, which can lead to improved performance compared to unsubstituted analogs.

Catalysis

Summary of Application:

The compound serves as an intermediate in the selective oxidation of benzyl alcohol to benzoic acid, a crucial precursor in various industrial applications.

Methods of Application/Experimental Procedures:

- Utilization of catalysts such as WO₄²⁻ immobilized by porous aromatic frameworks facilitates the oxidation process.

Results/Outcomes:

The catalytic system demonstrates high efficiency and selectivity for oxidizing benzyl alcohol while maintaining recoverability and reusability of the catalyst.

Pharmaceuticals

Summary of Application:

As a pharmaceutical intermediate, this compound is integral in preparing furoic acid derivatives known for their medicinal significance.

Methods of Application/Experimental Procedures:

- It is employed as a starting material or intermediate in synthesizing various pharmaceutical agents, leveraging its furan derivative properties.

Results/Outcomes:

The derivatives produced have broad applications ranging from antibacterial properties to other therapeutic areas, with ongoing research focused on expanding their medicinal uses.

Material Science

Summary of Application:

In material science, this compound is utilized to modify materials' properties at the molecular level.

Methods of Application/Experimental Procedures:

- The compound is used in structure-activity relationship (SAR) investigations to assess how different substituents affect material performance.

Results/Outcomes:

Investigations have shown that varying substituents can lead to differing degrees of antibacterial activity, enhancing material performance for specific applications.

Comparative Summary Table

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active molecules | Enhanced biological activity due to improved binding affinity |

| Organic Electronics | Synthesis for lasing applications | Co-oligomers show amplified spontaneous emission and improved optoelectronic characteristics |

| Catalysis | Selective oxidation of benzyl alcohol | High efficiency and selectivity; catalyst can be reused |

| Pharmaceuticals | Preparation of furoic acid derivatives | Broad therapeutic applications with ongoing research |

| Material Science | Modification of material properties | Structure-activity relationships reveal potential for enhanced antibacterial activity |

作用機序

The mechanism of action of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-(Tetrahydrofuran-2-ylmethoxy)aniline: Similar structure but with an aniline group instead of a benzoic acid moiety.

2-Tetrahydrofuroic acid: Another furan derivative with different functional groups.

Uniqueness

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is unique due to its specific combination of a benzoic acid moiety with a tetrahydrofuran-2-ylmethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

生物活性

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a compound characterized by its unique structural features, including a benzoic acid moiety and a tetrahydrofuran substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

- Molecular Formula: C₁₂H₁₄O₄

- Molecular Weight: 222.24 g/mol

- Structural Features: The compound consists of an aromatic ring linked to a tetrahydrofuran-2-ylmethoxy group, influencing its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes involved in metabolic pathways. The presence of both the carboxylic acid functional group and the ether-like tetrahydrofuran substituent enhances its reactivity, making it a potential candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For instance, similar compounds have shown significant induction of apoptosis in HL60 cells, with percentages increasing over time . This suggests that this compound may also possess similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The introduction of the tetrahydrofuran moiety is believed to enhance the biological activity of the compound by improving its three-dimensional orientation and binding affinity to target proteins. A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to differing degrees of biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Lacks the tetrahydrofuran moiety |

| 4-Methoxybenzoic Acid | Methoxy group instead of tetrahydrofuran | Different solubility and reactivity profiles |

| 2-Hydroxybenzoic Acid | Hydroxy group providing different reactivity | Potentially different biological activities |

| 4-(Tetrahydro-furan-2-yl)phenol | Similar tetrahydrofuran moiety | Different functional groups affecting activity |

Pharmacological Applications

This compound is utilized in the synthesis of biologically active molecules, particularly those containing a pyrrolidine ring, which are often explored for therapeutic applications. Its incorporation into larger molecular structures aids in pharmacophore exploration due to its sp³ hybridization and contribution to stereochemistry.

Case Studies and Research Findings

- Apoptosis Induction: In studies involving related compounds, significant apoptosis was observed in various cancer cell lines, indicating that this compound may also exhibit similar apoptotic effects .

- Interaction Studies: Preliminary data suggest interaction with proteins involved in metabolic pathways; however, detailed studies are required to fully elucidate these interactions and their implications for therapeutic applications.

- Synthesis and Modifications: The synthetic pathway for this compound allows for modifications that can enhance yield and purity, thus facilitating further research into its biological activities.

特性

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLNPDFDAPBKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396109 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565194-75-4 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。